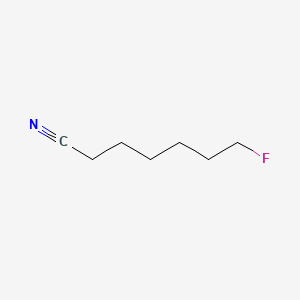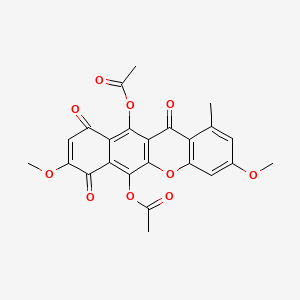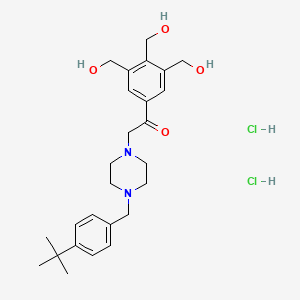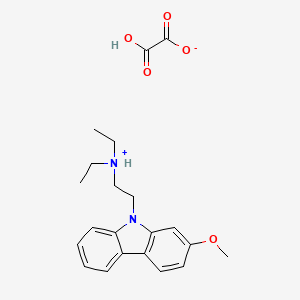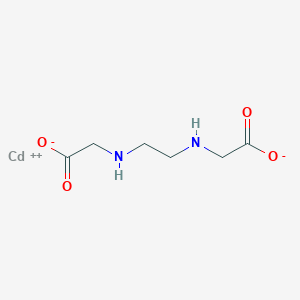
Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- is a coordination compound with the molecular formula C6H10CdN2O4 and a molecular weight of 286.5656 g/mol It is a heterocyclic organic compound that features cadmium coordinated to two ethylenediamine-N,N’-diacetate ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- typically involves the reaction of cadmium salts with ethylenediamine-N,N’-diacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired coordination complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine-N,N’-diacetate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
科学的研究の応用
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- has several scientific research applications, including:
作用機序
The mechanism of action of cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- involves its ability to coordinate with various molecular targets, including proteins and enzymes. The cadmium ion can interact with thiol groups in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and lead to toxic effects .
類似化合物との比較
Similar Compounds
Cadmium ethylenediaminetetraacetic acid (EDTA): Another cadmium coordination compound with similar properties but different ligand structure.
Cadmium diethylenetriaminepentaacetic acid (DTPA): A cadmium complex with a more complex ligand structure, offering different coordination properties.
Uniqueness
Cadmium, ((N,N’-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other cadmium complexes. Its ability to form stable complexes with ethylenediamine-N,N’-diacetate ligands makes it valuable for various research applications .
特性
CAS番号 |
29977-13-7 |
|---|---|
分子式 |
C6H10CdN2O4 |
分子量 |
286.57 g/mol |
IUPAC名 |
cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
CKSHJRHDTOILHQ-UHFFFAOYSA-L |
正規SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


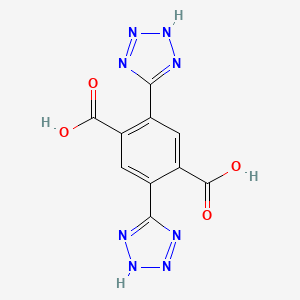
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
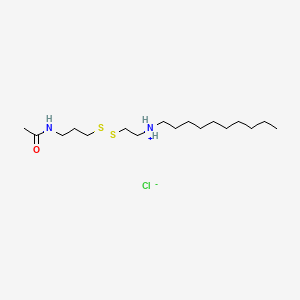
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
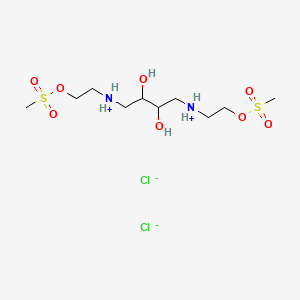
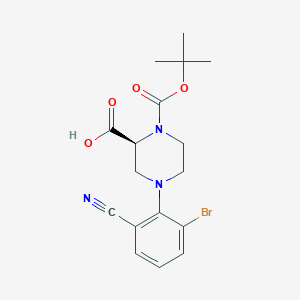

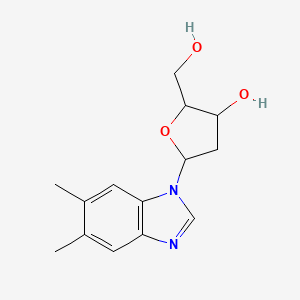
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

